molecular formula C16H40N4Ti B1584087 Tetrakis(diethylamino)titanium CAS No. 4419-47-0

Tetrakis(diethylamino)titanium

Cat. No.: B1584087
CAS No.: 4419-47-0
M. Wt: 336.38 g/mol
InChI Key: VJDVOZLYDLHLSM-UHFFFAOYSA-N
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Description

Tetrakis(diethylamino)titanium is an organometallic compound with the chemical formula C₁₆H₄₀N₄Ti. It is a yellow to orange liquid that is highly sensitive to moisture and air. This compound is primarily used as a precursor in the deposition of titanium-containing films, particularly in the semiconductor industry .

Preparation Methods

Tetrakis(diethylamino)titanium can be synthesized through the reaction of titanium tetrachloride with diethylamine. The reaction typically occurs in a solvent such as benzene, followed by filtration and distillation under reduced pressure to obtain the pure compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Tetrakis(diethylamino)titanium undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, oxygen, and various amines. The major products formed from these reactions are titanium dioxide and diethylamine.

Scientific Research Applications

Tetrakis(diethylamino)titanium has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tetrakis(diethylamino)titanium is often compared with other titanium amides, such as tetrakis(dimethylamido)titanium. While both compounds serve as precursors for titanium dioxide deposition, this compound is unique due to its specific reactivity and the nature of its decomposition products . Similar compounds include:

By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

4419-47-0

Molecular Formula

C16H40N4Ti

Molecular Weight

336.38 g/mol

IUPAC Name

diethylazanide;titanium(4+)

InChI

InChI=1S/4C4H10N.Ti/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4

InChI Key

VJDVOZLYDLHLSM-UHFFFAOYSA-N

SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ti+4]

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ti+4]

4419-47-0

Pictograms

Flammable; Corrosive

Origin of Product

United States

Synthesis routes and methods

Procedure details

The same apparatus described in Step (1) of Example B is used in this procedure. The 250 mL dropping funnel is charged with 50 mL of toluene and titanium tetrachloride, 7.7 mL (75 mmole), and added to the solution of lithium diethylamide which is chilled to -78° C. over the course of 30 minutes. The mixture is warmed to room temperature then refluxed two hours. All volatiles are removed under vacuum and the residue is extracted twice with 100 mL portions of hexane and filtered from the lithium salts. The combined extracts are reduced in solvent volume then transferred to a small scale distillation apparatus. The complex titanium tetrakis(diethylamide) is distilled from the mixture at 103°-105° C. (0.025 mm Hg) to give approximately 8 g as an orange liquid.
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titanium tetrakis(diethylamide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Tetrakis(diethylamido)titanium(IV) enhance free radical photopolymerization under air?

A: Tetrakis(diethylamido)titanium(IV), alongside other multivalent atom-containing amines, acts as a coinitiator in Type II photoinitiating systems and an additive for Type I photoinitiators. These systems are used in free radical photopolymerization, a process highly susceptible to inhibition by oxygen, especially under low light intensity or with thin, low-viscosity monomers []. The superior performance of these compounds, leading to significant increases in polymerization rates (up to 100-fold) and final conversions (up to 5-fold) even under air, can be attributed to their participation in a bimolecular homolytic substitution (SH2) reaction. This reaction effectively converts detrimental peroxy radicals, formed due to the reaction of oxygen with initiating radicals, into new initiating radicals, thereby mitigating the oxygen inhibition and enabling efficient polymerization [].

Q2: What are the advantages of using Tetrakis(diethylamido)titanium(IV) compared to other similar compounds?

A: While the provided research [] highlights the effectiveness of Tetrakis(diethylamido)titanium(IV) as a coinitiator, it doesn't directly compare its performance to other similar compounds. Further research is needed to definitively assess the advantages of Tetrakis(diethylamido)titanium(IV) over alternatives. Comparative studies examining factors like polymerization rate, final conversion, and compatibility with various photoinitiating systems would be beneficial.

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